Butanoic acid, 2-(methoxyimino)-3-oxo-, methyl ester, (Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

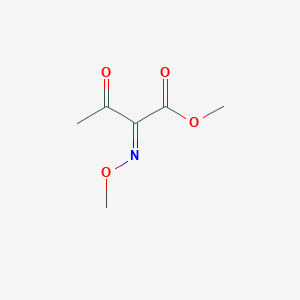

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a methoxyimino group and a methyl ester group attached to a butanoic acid backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester typically involves the reaction of a suitable oxime with a methyl ester. One common method is the reaction of (Z)-2-(Methoxyimino)-3-oxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime acids.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Oxime acids.

Reduction: Amino esters.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

(Z)-2-(Methoxyimino)-3-oxo-butanoic acid features a methoxyimino group and a keto group, making it a versatile intermediate in organic synthesis. The synthesis of (Z)-2-(Methoxyimino)-3-oxo-butanoic acid can be achieved through several methods, increasing its accessibility for synthetic chemists.

Related Compounds and Structural Similarities

Several compounds share structural similarities with (Z)-2-(Methoxyimino)-3-oxo-butanoic acid. These include:

- Butanoic acid, 4-chloro-2-(methoxyimino)-: This compound contains a chlorine atom and is used in similar syntheses.

- (Z)-4-chloro-2-(methoxyimino)-3-oxobutanoic acid: A chlorinated variant with potential for different biological activity.

- Methyl ester of (Z)-2-(methoxyimino)-3-oxobutanoic: An ester derivative that is more lipophilic and may exhibit different pharmacokinetics.

Role as an Antibiotic Precursor

(Z)-2-(Methoxyimino)-3-oxo-butanoic acid plays a role as an antibiotic precursor. Interaction studies have shown that derivatives of this compound can interact with bacterial enzymes, inhibiting their function and exhibiting antibacterial properties. Further research is needed to elucidate the specific mechanisms of action and potential side effects associated with its use.

Industrial Applications

Methyl butyrate, a related compound, is present in small amounts in several plant products, especially pineapple oil . It can be produced by distillation from essential oils of vegetable origin and is also manufactured on a small scale for use in perfumes and as a food flavoring .

Research and Development

Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel . However, due to its short-chain length, it does not reproduce well the negative temperature coefficient (NTC) behavior and early CO2 formation characteristics of real biodiesel fuels, making it an unsuitable surrogate fuel for biodiesel combustion studies .

Wirkmechanismus

The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester: An isomer with a different spatial arrangement of the oxime group.

2-(Methoxyimino)-3-oxobutanoic Acid Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

2-(Methoxyimino)-3-oxobutanoic Acid: The parent acid without the ester group.

Uniqueness

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in different biological activities and chemical properties compared to its isomers and analogs.

Biologische Aktivität

Butanoic acid, 2-(methoxyimino)-3-oxo-, methyl ester, (Z)- is a compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of cephalosporin antibiotics. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C5H7NO4

- Molecular Weight : 145.11 g/mol

- SMILES Notation :

CO\N=C(\C(=O)C)/C(=O)O

Antibacterial Properties

(Z)-2-(Methoxyimino)-3-oxo-butanoic acid has been identified as a precursor in the synthesis of various antibiotics. Studies indicate that its derivatives exhibit antibacterial properties by interacting with bacterial enzymes, inhibiting their function. This mechanism is crucial for developing new antibiotics to combat resistant strains of bacteria.

The specific mechanisms through which (Z)-2-(methoxyimino)-3-oxo-butanoic acid exerts its antibacterial effects are not fully elucidated but are believed to involve:

- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may interfere with the synthesis of peptidoglycan, a vital component of bacterial cell walls.

- Enzyme Inhibition : Interaction with enzymes such as transpeptidases and carboxypeptidases is hypothesized, which are essential for bacterial growth and division .

Synthesis Methods

Several synthetic routes have been established for producing (Z)-2-(methoxyimino)-3-oxo-butanoic acid. These methods emphasize the compound's accessibility for organic chemists and include:

- Direct Oxidation : Utilizing oxidizing agents to convert suitable precursors into the desired methoxyimino structure.

- Condensation Reactions : Employing condensation techniques to form the methoxyimino group attached to the butanoic acid backbone.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butanoic acid, 4-chloro-2-(methoxyimino) | C5H8ClN1O4 | Contains chlorine; used in similar syntheses |

| (Z)-4-chloro-2-(methoxyimino)-3-oxobutanoic acid | C5H7ClN1O4 | Chlorinated variant; potential different activity |

| Methyl ester of (Z)-2-(methoxyimino)-3-oxobutanoic | C6H9N1O4 | More lipophilic; may exhibit varied pharmacokinetics |

Case Study 1: Antibiotic Development

A study focused on synthesizing derivatives of (Z)-2-(methoxyimino)-3-oxo-butanoic acid demonstrated promising results against Escherichia coli and Staphylococcus aureus. The derivatives showed varying degrees of inhibition, indicating potential for further development into effective antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the methoxyimino group significantly affect antibacterial potency. Substituents on the aromatic ring were found to enhance activity against specific bacterial strains .

Eigenschaften

Molekularformel |

C6H9NO4 |

|---|---|

Molekulargewicht |

159.14 g/mol |

IUPAC-Name |

methyl (2E)-2-methoxyimino-3-oxobutanoate |

InChI |

InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5+ |

InChI-Schlüssel |

MGXLNEQONXBEIA-FNORWQNLSA-N |

Isomerische SMILES |

CC(=O)/C(=N\OC)/C(=O)OC |

Kanonische SMILES |

CC(=O)C(=NOC)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.